molecular formula C11H11NO2S B2812609 3-(5-Thiophen-2-yl-1H-pyrrol-2-yl)-propionic acid

3-(5-Thiophen-2-yl-1H-pyrrol-2-yl)-propionic acid

Cat. No.: B2812609
M. Wt: 221.28 g/mol
InChI Key: RZAOREOUQVDFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Thiophen-2-yl-1H-pyrrol-2-yl)-propionic acid is a useful research compound. Its molecular formula is C11H11NO2S and its molecular weight is 221.28 g/mol. The purity is usually 95%.
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Biological Activity

3-(5-Thiophen-2-yl-1H-pyrrol-2-yl)-propionic acid is a pyrrole derivative that has garnered attention in various fields of biological research due to its potential therapeutic properties. This compound exhibits a unique structure, combining thiophene and pyrrole moieties, which contributes to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Chemical Structure and Properties

The molecular formula of this compound is C12H11NO2SC_{12}H_{11}NO_2S, with a molecular weight of approximately 233.29 g/mol. The compound features a pyrrole ring substituted with a thiophene group, linked to a propionic acid moiety.

PropertyValue
Molecular FormulaC12H11NO2SC_{12}H_{11}NO_2S
Molecular Weight233.29 g/mol
CAS NumberNot specified

Anti-inflammatory Activity

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant anti-inflammatory properties. This activity is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have shown that these compounds can effectively reduce the production of pro-inflammatory cytokines and prostaglandins, leading to decreased inflammation in various models .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays measuring radical scavenging activity. Studies suggest that this compound can neutralize free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative damage is a contributing factor .

Anticancer Activity

Recent investigations have highlighted the potential anticancer effects of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

The biological activity of this compound is thought to involve interaction with specific molecular targets:

Molecular Targets:

  • Enzymes: The compound may inhibit COX enzymes, reducing inflammation.
  • Receptors: It may interact with receptors involved in oxidative stress response.
  • Signaling Pathways: Modulation of pathways related to cell proliferation and apoptosis.

Case Studies

Several studies have explored the biological effects of this compound:

  • Inhibition of Cyclooxygenase: A study demonstrated that derivatives similar to this compound significantly inhibited COX activity in vitro, correlating with reduced inflammation in animal models .
  • Antioxidant Activity Assessment: Research indicated that this compound exhibited strong radical scavenging activity in DPPH assays, suggesting its potential as an antioxidant agent .
  • Anticancer Efficacy: In vitro testing against ovarian cancer cell lines revealed that the compound induced apoptosis and inhibited cell growth, showcasing its potential as an anticancer therapeutic .

Properties

IUPAC Name

3-(5-thiophen-2-yl-1H-pyrrol-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c13-11(14)6-4-8-3-5-9(12-8)10-2-1-7-15-10/h1-3,5,7,12H,4,6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAOREOUQVDFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(N2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.